

HPLC purification of Benzyl 2-fluoro-4-morpholinobenzoate

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Compound of Interest

Compound Name: *Benzyl 2-fluoro-4-morpholinobenzoate*

Cat. No.: *B568059*

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An Application Note on the Preparative HPLC Purification of **Benzyl 2-fluoro-4-morpholinobenzoate**

Introduction

Benzyl 2-fluoro-4-morpholinobenzoate is a substituted aromatic ester containing a morpholine moiety, a common functional group in pharmacologically active compounds. As an intermediate or final product in drug discovery and development, achieving high purity is critical. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of **Benzyl 2-fluoro-4-morpholinobenzoate** from common synthesis-related impurities. Reversed-phase chromatography is the technique of choice for separating molecules based on their hydrophobicity[1][2]. The described protocol employs a C18 stationary phase with a water/acetonitrile mobile phase, a widely used combination for the separation of aromatic and heterocyclic compounds[3][4]. This method is scalable and suitable for obtaining high-purity material for subsequent research and development activities[5][6].

Compound Information

Parameter	Value
Compound Name	Benzyl 2-fluoro-4-morpholinobenzoate
CAS Number	1272756-24-7[7]
Molecular Formula	C ₁₈ H ₁₈ FNO ₃
Molecular Weight	315.34 g/mol
Structure	(A chemical structure image would be placed here in a formal document)

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, analytical method development, and preparative scale-up for the purification of the target compound.

Materials and Reagents

- Crude **Benzyl 2-fluoro-4-morpholinobenzoate**
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Formic Acid (LC-MS Grade)
- Methanol (HPLC Grade) for sample dissolution
- Dimethyl Sulfoxide (DMSO, HPLC Grade) for sample dissolution

Instrumentation and Columns

- Analytical HPLC system with UV detector
- Preparative HPLC system with UV detector and fraction collector[5]
- Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

- Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)

Sample Preparation (Crude Material)

- Dissolve a small amount of the crude **Benzyl 2-fluoro-4-morpholinobenzoate** in a suitable solvent (e.g., Methanol, Acetonitrile, or a minimum amount of DMSO) to create a stock solution of approximately 10 mg/mL.
- Dilute this stock solution with the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) to a final concentration of ~1 mg/mL for analytical scouting runs.
- For the preparative run, dissolve the crude material in the minimum amount of a strong solvent like Methanol or DMSO and dilute with the mobile phase A if possible to create a high-concentration loading solution (e.g., 50-100 mg/mL).
- Filter all samples through a 0.45 µm syringe filter before injection.

Analytical Method Development

An initial analytical run is performed to determine the retention time of the target compound and the separation profile from its impurities.

Table 1: Analytical HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detection	UV at 254 nm

| Column Temp. | 30 °C |

Preparative HPLC Purification

The analytical method is scaled up for preparative purification. The gradient is adjusted to ensure optimal separation at a higher flow rate and sample load[5].

Table 2: Preparative HPLC Method Parameters

Parameter	Condition
Column	C18, 21.2 x 150 mm, 5 µm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	30% B to 70% B over 15 minutes
Flow Rate	20.0 mL/min
Injection Volume	2.0 mL (of 50 mg/mL solution)
Detection	UV at 254 nm

| Fraction Collection| Triggered by UV signal threshold |

Post-Purification Processing

- Analyze all collected fractions using the analytical HPLC method to determine their purity.
- Combine fractions with purity >99%.
- Remove the acetonitrile and water using a rotary evaporator.
- Lyophilize the remaining aqueous solution to yield the final pure compound as a solid.
- Confirm the identity and final purity of the product using analytical HPLC, LC-MS, and NMR.

Data Presentation

Table 3: Purity Analysis Summary

Sample	Retention Time (min)	Purity by Area %
Crude Material	12.5	88.2%

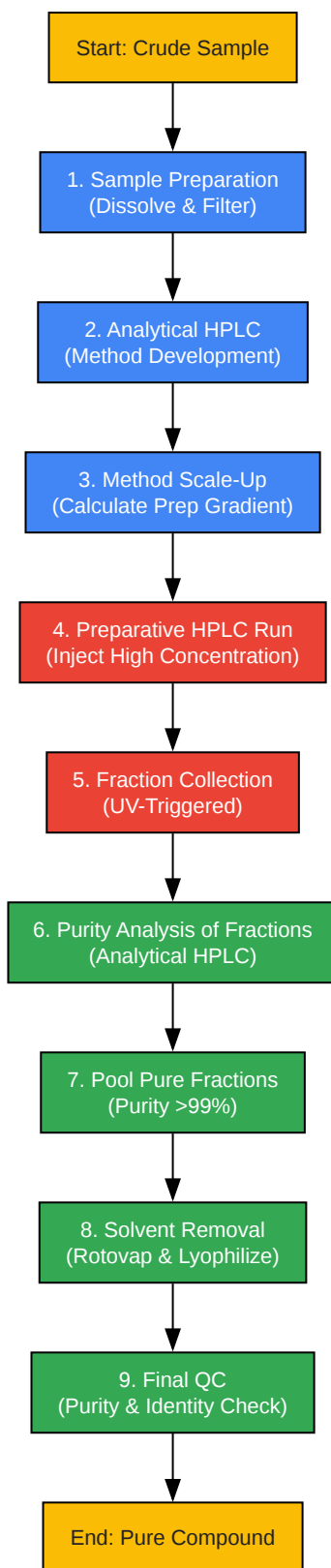
| Purified Material| 12.5 | >99.5% |

Table 4: Purification Yield and Recovery

Parameter	Value
Crude Amount Loaded	100 mg
Collected Fractions (Purity >99%)	F5 - F8
Total Volume of Pure Fractions	80 mL
Recovered Pure Compound Mass	85 mg

| Recovery Rate | 85% |

Visualization of Experimental Workflow



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Caption: Workflow for the HPLC purification of **Benzyl 2-fluoro-4-morpholinobenzoate**.

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